2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then coupled with 3-(4-methylphenyl)-1,2-oxazole-5-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
2-(4-chloro-2-methylphenoxy)acetamide: Another similar compound with a simpler structure.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of both the oxazole ring and the chlorinated phenoxy group. This combination of functional groups imparts specific chemical and biological properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-3-5-14(6-4-12)16-10-19(25-22-16)21-18(23)11-24-17-8-7-15(20)9-13(17)2/h3-10H,11H2,1-2H3,(H,21,23) |
InChI Key |
WJEWTLYLCXZKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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